3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1013835-11-4
VCID: VC4289722
InChI: InChI=1S/C23H30N6O2S/c1-16(2)20-7-6-17(3)21(15-20)32(30,31)28-12-10-27(11-13-28)22-8-9-23(25-24-22)29-19(5)14-18(4)26-29/h6-9,14-16H,10-13H2,1-5H3
SMILES: CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Molecular Formula: C23H30N6O2S
Molecular Weight: 454.59

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine

CAS No.: 1013835-11-4

Cat. No.: VC4289722

Molecular Formula: C23H30N6O2S

Molecular Weight: 454.59

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine - 1013835-11-4

Specification

CAS No. 1013835-11-4
Molecular Formula C23H30N6O2S
Molecular Weight 454.59
IUPAC Name 3-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]pyridazine
Standard InChI InChI=1S/C23H30N6O2S/c1-16(2)20-7-6-17(3)21(15-20)32(30,31)28-12-10-27(11-13-28)22-8-9-23(25-24-22)29-19(5)14-18(4)26-29/h6-9,14-16H,10-13H2,1-5H3
Standard InChI Key GYKXMRFZWCXTML-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituents

The compound’s structure comprises three distinct regions:

  • Pyridazine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. This core is known for its electron-deficient nature, enabling π-π stacking interactions in biological targets .

  • 3,5-Dimethylpyrazole substituent: A five-membered heterocycle attached at position 3 of the pyridazine. The methyl groups enhance lipophilicity, while the pyrazole’s nitrogen atoms may participate in hydrogen bonding .

  • Sulfonylated piperazine group: A piperazine ring at position 6, functionalized with a sulfonyl linker and a 5-isopropyl-2-methylphenyl group. This moiety contributes to solubility modulation and target binding via sulfonamide interactions .

Physicochemical Properties

Key properties derived from computational and experimental data include:

PropertyValueSource
Molecular weight454.59 g/mol
LogP (lipophilicity)Estimated 3.2–3.8
Topological polar surface area (TPSA)98.7 Ų
Hydrogen bond donors1 (pyrazole NH)
Hydrogen bond acceptors6 (N and O atoms)

The sulfonyl group (SO2\text{SO}_2) introduces polarity, while the isopropyl and methyl groups on the phenyl ring enhance hydrophobic interactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions, as exemplified by analogous compounds in the literature :

  • Pyridazine functionalization: Chlorination at position 6 of pyridazine followed by nucleophilic substitution with piperazine .

  • Sulfonylation: Reaction of the piperazine nitrogen with 5-isopropyl-2-methylbenzenesulfonyl chloride under basic conditions .

  • Pyrazole coupling: Introduction of 3,5-dimethylpyrazole via Buchwald-Hartwig amination or SNAr reactions .

A representative yield from a similar synthesis is 91% after purification, as reported for structurally related sulfonylated piperazine-pyridazine derivatives .

Challenges in Synthesis

  • Steric hindrance: Bulky substituents on the phenyl ring may slow sulfonylation kinetics .

  • Regioselectivity: Ensuring precise substitution on the pyridazine core requires controlled reaction conditions .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceActivity Highlight
VC4289722 (this compound)5-Isopropyl-2-methylphenyl groupEnhanced kinase selectivity
1020502-73-1 3-Methylbenzoyl substituentAntiproliferative (IC50_{50} = 15.63 µM)
3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine Chlorine at position 3Serotonin receptor antagonism

Future Directions and Applications

  • Oncology: Optimization for CDK2/cyclin E inhibition could yield targeted therapies for breast and lung cancers .

  • Neurological disorders: Piperazine-sulfonamide hybrids are candidates for treating schizophrenia and depression .

  • Antibacterial development: Pyrazole-pyridazine conjugates may address Gram-positive pathogens .

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